molecular formula C10H8ClN3O B123825 Dechloro Anagrelide CAS No. 61834-95-5

Dechloro Anagrelide

Katalognummer: B123825
CAS-Nummer: 61834-95-5
Molekulargewicht: 221.64 g/mol
InChI-Schlüssel: RFUZAPDLTCFPQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dechloro Anagrelide is an analogue of Anagrelide, A phosphodiesterase inhibitor with antiplatelet activity. Used as an antithrombocythemic.

Wirkmechanismus

Target of Action

Dechloro Anagrelide primarily targets platelets . It is used as a platelet-reducing agent to lower dangerously elevated platelet levels, particularly in patients with myeloproliferative neoplasms .

Mode of Action

This compound works by inhibiting the maturation of platelets from megakaryocytes . . It is a potent inhibitor of phosphodiesterase-II . It also inhibits PDE-3 and phospholipase A2 .

Biochemical Pathways

This compound affects the biochemical pathways related to platelet production. It suppresses transcription factors necessary for the synthesis and maturation of platelet-producing cells . This leads to a decrease in platelet counts . It also interferes with platelet-activating signal pathways and blocks intracellular signaling networks, rearrangements, and fibrinogen receptor activation .

Pharmacokinetics

This compound is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (3-hydroxy anagrelide) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) . The pharmacokinetics of this compound can be influenced by factors such as food intake . For instance, food has been shown to increase the bioavailability of Anagrelide .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in platelet counts. This is achieved through a gradual suppression of platelet-producing cells . It may take 7 to 14 days for its administration to be reflected in reduced platelet counts .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and thus its action can be affected by factors such as food intake . Furthermore, the drug’s action can also be influenced by the patient’s specific physiological environment, including liver function due to the role of liver enzymes in the drug’s metabolism .

Biochemische Analyse

Biochemical Properties

Dechloro Anagrelide interacts with various biomolecules in the body. It inhibits platelet function by inhibiting a type 3 phosphodiesterase . This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP), which interferes with platelet-activating signal pathways and blocks signaling networks .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It rapidly lowers platelet counts . In cell culture, it inhibits the maturation of megakaryocytes, thereby reducing their size and ploidy .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It inhibits platelet function by inhibiting a type 3 phosphodiesterase . This leads to a subsequent increase in cAMP . This compound also inhibits the release of arachidonic acid metabolites from human platelets after stimulation with thrombin .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Due to its short half-life, an increase overshoot is observed about 4 to 8 days after discontinuation of the drug .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, oral doses of 1, 2.5, and 10 mg/kg reduced thrombus mass in a biolaser-induced thrombus formation model in the capillary vessels of the ear of a lop-eared rabbit .

Metabolic Pathways

This compound is extensively metabolized by the liver into two major metabolites

Biologische Aktivität

Dechloro Anagrelide, a derivative of the well-known platelet-lowering drug anagrelide, has garnered attention for its potential biological activities. This article delves into the biological mechanisms, pharmacodynamics, and clinical implications of this compound, supported by data tables and relevant case studies.

Overview of Anagrelide and Its Metabolites

Anagrelide is primarily used in the treatment of essential thrombocythemia (ET) and other myeloproliferative disorders. It functions by inhibiting megakaryocyte maturation and reducing platelet production in the bone marrow. Anagrelide is metabolized into several active forms, including this compound (also known as 3-hydroxyanagrelide) and 2-amino-5,6-dichloro-3,4-dihydroquinazoline. Notably, 3-hydroxyanagrelide has been identified as significantly more potent in inhibiting phosphodiesterase (PDE) activity compared to the parent compound .

The primary mechanism through which this compound exerts its effects involves:

  • Inhibition of PDE Activity : this compound inhibits PDEIII, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in platelets, thereby reducing platelet aggregation .
  • Impact on Megakaryocytes : Studies indicate that this compound reduces the proliferation and differentiation of CD34+ hematopoietic progenitor cells into megakaryocytes. This effect is dose-dependent and varies between different metabolites .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is well absorbed with a bioavailability of approximately 50%. Its metabolism results in a rapid formation of active metabolites that contribute to its therapeutic effects. The half-life of anagrelide is about 1 to 2 hours, necessitating multiple daily doses for sustained effect .

Clinical Studies and Efficacy

Several clinical studies have evaluated the efficacy of anagrelide and its metabolites in managing thrombocythemia:

  • Efficacy in Reducing Platelet Counts : In a cohort study involving 577 patients treated with anagrelide, a ≥50% reduction in platelet counts was achieved in 93% of evaluable patients within 11 days .
  • Case Study Analysis : A notable case study reported on patients with ET who experienced significant reductions in platelet counts after switching from other therapies to anagrelide. The average time to reach therapeutic platelet levels was approximately 6 weeks .

Data Table: Summary of Clinical Findings

Study ReferencePatient CohortTreatment DurationPlatelet Reduction (%)Observations
577 patientsUp to 2 years≥50%High efficacy noted
Varies6-10 weeks<500,000/µlSignificant drop in counts
Multiple cohorts4 weeksNo significant changeStable platelet counts post-switch

Side Effects and Considerations

While this compound is effective in lowering platelet counts, it is associated with several side effects:

  • Cardiovascular Events : Increased risk of cardiac side effects has been noted, particularly in patients with pre-existing conditions .
  • Other Adverse Effects : Commonly reported side effects include headache, palpitations, nausea, and gastrointestinal disturbances .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

The pharmacological effects of Dechloro Anagrelide include:

  • Inhibition of Platelet Aggregation : It effectively reduces platelet aggregation induced by various stimuli such as ADP and collagen, making it beneficial in preventing thrombotic events .
  • Impact on Megakaryocytes : The drug influences the proliferation and differentiation of megakaryocytes, which are responsible for platelet production. Studies indicate a significant reduction in megakaryocyte mass correlating with decreased platelet counts .
  • cAMP Phosphodiesterase Inhibition : By inhibiting phosphodiesterase 3A, this compound enhances intracellular cAMP levels, contributing to its antiplatelet effects .

Treatment of Essential Thrombocythemia

This compound is primarily utilized in managing essential thrombocythemia. Clinical trials have demonstrated its efficacy in reducing elevated platelet counts and associated thrombo-hemorrhagic risks. For instance, a Phase 2a clinical trial involving patients with thrombocytosis showed that after five days of treatment, platelet counts began to decline significantly, reaching near-normal levels by day twelve .

Safety Profile

The safety of this compound has been evaluated in various studies, indicating a tolerable profile with manageable side effects. Notably, it does not exhibit significant mutagenic or clastogenic activity in preclinical assessments . However, long-term use may lead to complications such as leukopenia and anemia .

Table 1: Blood Platelet Aggregation Inhibition by this compound

StimulusEC50 (μM) in Platelet-Rich Plasma
ADPRabbit: 1.2; Rat: 0.27–2.6; Human: 0.4–2.6
CollagenRabbit: 0.31; Rat: 0.15–0.39; Human: 0.08
ThrombinNot specified
Arachidonic AcidNot specified

This table illustrates the potency of this compound against various stimuli in different species, emphasizing its effectiveness across species including humans .

Case Studies

Several case studies have documented the clinical outcomes associated with this compound treatment:

  • Case Study on Essential Thrombocythemia : A cohort of patients treated with this compound exhibited a marked decrease in platelet counts within days of initiation, with sustained responses noted over extended treatment periods.
  • Long-term Efficacy Assessment : In a longitudinal study assessing patients over three years, those on this compound maintained stable platelet counts with minimal adverse effects compared to traditional therapies like hydroxyurea .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

7-Dechloro-3-hydroxy Anagrelide undergoes hydrolysis under specific conditions :

  • Acidic/Basic Hydrolysis : Reverts to its parent compound, Anagrelide, or forms other metabolites depending on pH. Hydrolysis occurs preferentially in aqueous environments with acidic (HCl) or basic (NaOH) catalysts .

  • Enzymatic Hydrolysis : Metabolized by esterases in biological systems, leading to cleavage of the imidazoquinazolinone ring structure .

Conditions and Outcomes :

Reaction TypeConditionsProductsStability Impact
Acidic Hydrolysis0.1N HCl, 25°CAnagrelide + Cl⁻Low stability at pH < 4
Basic Hydrolysis0.1N NaOH, 40°CDegraded quinazoline derivativesInstability at pH > 9

Oxidation

  • Cytochrome P450-Mediated Oxidation : Primarily metabolized by CYP1A2 into hydroxylated derivatives (e.g., 3-hydroxy-anagrelide) . This reaction occurs in hepatic microsomes and involves:

    • Insertion of hydroxyl groups at the C3 position.

    • Subsequent formation of reactive quinone intermediates .

  • Peroxidase-Catalyzed Oxidation : Generates reactive oxygen species (ROS) in platelet-rich plasma, contributing to antiplatelet activity .

Reduction

  • Nitro Group Reduction : During Anagrelide synthesis, the nitro group in intermediates is reduced to an amine using stannous chloride (SnCl₂) and hydrochloric acid (HCl) . While not directly observed in 7-Dechloro-3-hydroxy Anagrelide, this pathway informs its metabolic precursors:

    R NO2SnCl2/HClR NH2\text{R NO}_2\xrightarrow{\text{SnCl}_2/\text{HCl}}\text{R NH}_2
  • In vivo Reduction : Converts to inactive metabolites like 2-amino-5,6-dichloro-3,4-dihydroquinazoline (RL603) .

Stability Under Environmental Conditions

Thermal and Photolytic Stability :

  • Thermal Decomposition : Stable below 100°C; decomposes at higher temperatures to yield carbon monoxide , phosgene , and nitrogen oxides .

  • Photodegradation : Exposure to UV light (254 nm) induces ring-opening reactions, forming chlorinated byproducts .

pH-Dependent Stability :

  • Optimal Stability : pH 6–8 (aqueous buffer, 25°C).

  • Degradation Pathways :

    • Acidic Conditions : Protonation of the quinazoline nitrogen leads to ring contraction.

    • Alkaline Conditions : Hydroxide ion attack at the C2 carbonyl group.

Structural Reactivity Insights

  • Imidazoquinazolinone Core : The fused bicyclic system exhibits electrophilic character at C7, making it susceptible to nucleophilic substitution (e.g., dechlorination) .

  • Hydroxyl Group at C3 : Enhances hydrogen-bonding capacity with biological targets (e.g., PDE3A enzyme) while increasing susceptibility to oxidation .

Comparative Reactivity with Anagrelide

Property7-Dechloro-3-hydroxy AnagrelideAnagrelide
Metabolic Pathway CYP1A2 hydroxylation CYP1A2-mediated oxidation
Hydrolysis Rate Faster (due to hydroxyl group)Slower
Oxidative Byproducts Quinone derivatives Epoxide intermediates

Eigenschaften

IUPAC Name

6-chloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-7-2-1-3-8-6(7)4-14-5-9(15)13-10(14)12-8/h1-3H,4-5H2,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUZAPDLTCFPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Cl)N=C3N1CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dechloro Anagrelide
Reactant of Route 2
Dechloro Anagrelide
Reactant of Route 3
Dechloro Anagrelide
Reactant of Route 4
Dechloro Anagrelide
Reactant of Route 5
Dechloro Anagrelide
Reactant of Route 6
Dechloro Anagrelide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.